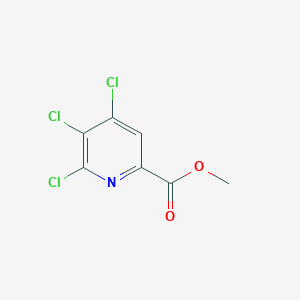

Methyl 4,5,6-trichloropicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl3NO2 |

|---|---|

Molecular Weight |

240.5 g/mol |

IUPAC Name |

methyl 4,5,6-trichloropyridine-2-carboxylate |

InChI |

InChI=1S/C7H4Cl3NO2/c1-13-7(12)4-2-3(8)5(9)6(10)11-4/h2H,1H3 |

InChI Key |

FRWLPOFCVNVPFU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(C(=C1)Cl)Cl)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Methyl 4,5,6 Trichloropicolinate

Established Synthetic Routes and Precursor Chemistry

Traditional syntheses of chlorinated picolinates often rely on the manipulation of functional groups on a pre-existing, heavily chlorinated pyridine (B92270) ring. These methods involve multi-step sequences starting from more accessible materials.

Derivations from Polychlorinated Pyridine Nitriles and Carboxylic Acids

A common strategy involves the transformation of polychlorinated pyridine derivatives, specifically those containing nitrile or carboxylic acid functionalities. These precursors serve as handles for introducing the final ester group.

4-Amino-3,5,6-trichloropicolinic acid, widely known as Picloram (B1677784), is a crucial precursor in the synthesis of related compounds. rpicorp.comwho.intsigmaaldrich.com While not the direct precursor to Methyl 4,5,6-trichloropicolinate, its esterification to form Methyl 4-amino-3,5,6-trichloropicolinate is a key step in the synthesis of other functionalized picolinates. google.comchemsrc.com This esterification is typically achieved using standard acid-catalyzed methods. For instance, reacting Picloram with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding methyl ester. The resulting compound, Methyl 4-amino-3,5,6-trichloropicolinate, can then serve as an intermediate for further transformations, such as reduction of the ester group to a hydroxymethyl group using reducing agents like sodium borohydride (B1222165). google.com

The synthesis of the key precursor, 4-amino-3,5,6-trichloropicolinic acid, often begins with a polychlorinated pyridine nitrile. A notable method involves a one-step amination and hydrolysis of 3,4,5,6-tetrachloropicolinonitrile. google.com In this process, the starting nitrile is treated with aqueous ammonium (B1175870) hydroxide (B78521) at elevated temperatures, typically between 130°C and 160°C. google.com This single step achieves both the nucleophilic substitution of the chlorine atom at the C-4 position with an amino group and the hydrolysis of the nitrile group to a carboxylic acid. Subsequent acidification of the reaction mixture precipitates the 4-amino-3,5,6-trichloropicolinic acid product. google.com Yields for this conversion have been reported in the range of 58-62%. google.com

Another patented approach describes the synthesis of 4-amino-3,5,6-trichloropicolinic acid starting from 3,4,5,6-tetrachloropyridine formate (B1220265) or the corresponding formic acid, which undergoes ammoniation and subsequent acidification to yield the product with reported total yields of 75-91%. google.com

Amination-Hydrolysis of 3,4,5,6-Tetrachloropicolinonitrile google.com

| Reaction Temperature | Reaction Time | Reported Yield |

|---|---|---|

| 150°C | 2 hours | 61.7% |

| 155°C | 4 hours | 58.1% |

Halogenation Strategies on Pyridine Precursors

Direct halogenation of the pyridine ring is another fundamental approach to introduce the required chloro substituents. However, the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, often requiring harsh conditions. A more targeted approach involves the chlorination of an activated precursor. For instance, a common starting material for 4,5,6-trichloropicolinates is prepared via the chlorination of a 5,6-dichloropyridine-2-carboxylate-N-oxide. google.com The N-oxide group activates the pyridine ring towards electrophilic attack, facilitating the introduction of the additional chlorine atom at the C-4 position. The synthesis of the N-oxide precursor itself, such as 2,6-Dichloropyridine N-oxide, is typically achieved by oxidizing the corresponding dichloropyridine with reagents like hydrogen peroxide in trifluoroacetic acid or m-chloroperoxybenzoic acid (mCPBA).

Advanced and Catalytic Synthetic Approaches

More recent synthetic developments focus on catalytic methods that offer greater efficiency, milder reaction conditions, and higher selectivity, often by activating C-H bonds directly.

Iridium-Catalyzed C–H Borylation and Chlorodeborylation

A highly efficient and modern process for preparing this compound utilizes a sequence of Iridium-catalyzed C–H borylation followed by a copper-mediated chlorodeborylation. colab.ws This strategy represents a significant advancement, enabling the direct and highly regioselective introduction of a chlorine atom onto the pyridine ring.

The process starts with a precursor such as Methyl 5,6-dichloropicolinate. The key step is the Iridium-catalyzed C–H borylation at the C-4 position. This reaction has been a challenge for pyridine substrates due to the coordinating ability of the pyridine nitrogen, which can inhibit the iridium catalyst. nih.govnih.gov However, optimized conditions using an [Ir(OMe)cod]₂ precatalyst have demonstrated outstanding reactivity and regioselectivity (>150:1) for the desired C-4 borylation. colab.ws The reaction is performed using a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂).

Following the highly selective borylation, the resulting boronic ester intermediate is subjected to chlorodeborylation. This transformation is effectively mediated by copper(II) chloride (CuCl₂), which replaces the boronic ester group with a chlorine atom to furnish the final product, this compound. colab.ws This advanced process is notable for its efficiency, featuring extremely low catalyst loadings (as low as 0.0005 equivalents of the iridium precatalyst) and a significant reduction in impurities that could arise from undesired dechlorination. colab.ws

Key Features of the Ir-Catalyzed Borylation/Chlorodeborylation Process colab.ws

| Feature | Description |

|---|---|

| Catalyst | [Ir(OMe)cod]₂ precatalyst |

| Key Transformation | C-H Borylation at C-4 of Methyl 5,6-dichloropicolinate |

| Regioselectivity | >150:1 for C-4 borylation |

| Second Step | CuCl₂-mediated chlorodeborylation |

| Catalyst Loading | As low as 0.0005 equivalents |

Catalyst Systems and Reaction Kinetics

A significant breakthrough in the synthesis of this compound involves the use of iridium-catalyzed C–H borylation. acs.org This method has demonstrated exceptional reactivity and selectivity. acs.org The process utilizes a precatalyst, [Ir(OMe)cod]₂, in remarkably low loadings, as little as 0.0005 equivalents. acs.org This catalytic system, in conjunction with a ligand such as 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy), facilitates the highly regioselective borylation of the pyridine ring. acs.orgacs.org

The reaction kinetics of this catalytic system are noteworthy. The iridium-catalyzed C–H borylation of pyridines has been observed to follow Michaelis–Menten-like kinetics. thieme-connect.de This suggests that the reaction proceeds through the formation of a catalyst-substrate complex, where the rate is dependent on the concentration of this intermediate. The efficiency of the catalyst allows for a high turnover number, making the process economically viable despite the use of a precious metal catalyst. acs.org

Regioselectivity and Impurity Minimization in Borylation Reactions

The regioselectivity of the C–H borylation reaction is a critical factor in the synthesis of this compound. The iridium-catalyzed system exhibits outstanding regioselectivity, with a ratio greater than 150:1 for the desired isomer. acs.org This high degree of control is primarily governed by steric factors, with the bulky ligand directing the borylation to the less hindered position on the pyridine ring. thieme-connect.de The inherent electronic properties of the substituted pyridine substrate also play a role in directing the regiochemical outcome. colab.ws

| Catalyst System Component | Function | Key Findings |

| [Ir(OMe)cod]₂ | Precatalyst for C-H borylation | Extremely low loadings (0.0005 equiv) are effective. acs.org |

| 4,4′-di-tert-butyl-2,2′-bipyridyl (dtbpy) | Ligand | Directs high regioselectivity (>150:1). acs.orgthieme-connect.de |

| CuCl₂ | Reagent for chlorodeborylation | Mediates the conversion of the boronate ester to the chloride. acs.org |

Sustainable Synthetic Innovations and Process Intensification

Process intensification, the strategy of making chemical processes smaller, safer, and more energy-efficient, is also being explored. The high efficiency of the iridium-catalyzed borylation at very low catalyst loadings is a step in this direction. acs.org Further research into continuous flow reactors for this synthesis could lead to even greater process intensification, offering better control over reaction parameters and potentially higher yields and purity.

Industrial Scale-Up Considerations and Process Optimization

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including reaction engineering, yield maximization, and purification techniques.

Reaction Engineering and Yield Maximization

Key aspects of reaction engineering for this process include:

Heat Transfer: The exothermic nature of the chlorination step requires efficient heat management to prevent runaway reactions and the formation of byproducts.

Mass Transfer: Ensuring efficient mixing of the heterogeneous reaction mixture is crucial for maximizing the reaction rate and yield.

Reagent Addition: The controlled addition of reagents, particularly the chlorinating agent, is critical for minimizing impurity formation. acs.org

Yield maximization is a continuous effort in process optimization. For chlorinated pyridines, this involves not only optimizing the main reaction but also minimizing losses during workup and purification. google.com

Purification Techniques for Industrial Production

The purification of the final product is a critical step in ensuring it meets the stringent quality requirements for its intended applications. For chlorinated pyridines like this compound, distillation is a common and effective purification method on an industrial scale. google.comgoogle.com

To facilitate the separation of the desired product from impurities, a pre-treatment step involving an alkali wash is often employed. google.com This can help to remove acidic impurities and convert certain byproducts into less volatile forms, making the subsequent distillation more efficient. google.com The choice of distillation parameters, such as the number of theoretical plates in the distillation column and the reflux ratio, is optimized to achieve the desired purity at a minimal energy cost. google.com

| Parameter | Industrial Scale-Up Consideration |

| Reaction Scale | Demonstrated at 46 mmol with 75% overall yield. acs.org |

| Catalyst Recycling | Iridium catalyst and dtbpy ligand can be recycled. acs.org |

| Purification Method | Distillation, often preceded by an alkali treatment. google.comgoogle.com |

| Impurity Control | Protodeborylation impurity reduced to <0.4%. acs.org |

Reactivity and Mechanistic Studies of Methyl 4,5,6 Trichloropicolinate

Nucleophilic Substitution Reactions on the Picolinate (B1231196) Ring

The electron-deficient nature of the pyridine (B92270) ring in methyl 4,5,6-trichloropicolinate makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The three chlorine atoms act as leaving groups and their strong electron-withdrawing inductive effects, coupled with the resonance-withdrawing effect of the nitrogen atom and the ester group, significantly activate the ring for such transformations.

In nucleophilic substitution reactions on polychlorinated pyridines, the position of attack is governed by a combination of electronic and steric factors. For this compound, the chlorine atoms are located at the 4, 5, and 6-positions. The 4- and 6-positions are generally more activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

Studies on related polychlorinated pyridines suggest that nucleophilic attack often preferentially occurs at the 4-position. This preference can be attributed to the effective delocalization of the negative charge onto the nitrogen atom in the intermediate formed during the attack at this position. However, the regiochemical outcome can be influenced by the nature of the nucleophile and the reaction conditions. For instance, bulky nucleophiles may favor attack at the less sterically hindered 6-position.

Table 1: Predicted Regiochemical Outcomes of Nucleophilic Substitution on this compound

| Nucleophile | Predicted Major Product (Substitution at C-4) | Predicted Minor Product (Substitution at C-6) |

| Ammonia (B1221849) (NH₃) | Methyl 4-amino-5,6-dichloropicolinate | Methyl 6-amino-4,5-dichloropicolinate |

| Sodium Methoxide (B1231860) (NaOCH₃) | Methyl 4-methoxy-5,6-dichloropicolinate | Methyl 6-methoxy-4,5-dichloropicolinate |

| Sodium Thiophenoxide (NaSPh) | Methyl 4-(phenylthio)-5,6-dichloropicolinate | Methyl 6-(phenylthio)-4,5-dichloropicolinate |

Note: The predictions in this table are based on the general reactivity patterns of polychlorinated pyridines and are illustrative. Actual experimental outcomes may vary.

The nucleophilic aromatic substitution on this compound is expected to proceed via a bimolecular SNAr mechanism. This pathway involves two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Intermediate: A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly well-stabilized by the nitrogen atom and the electron-withdrawing substituents.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion, yielding the substituted product.

Reactions of the Methyl Ester Moiety

The methyl ester group at the 2-position of the picolinate ring is also a site of reactivity, susceptible to various nucleophilic acyl substitution reactions.

Under acidic or basic conditions, the methyl ester group of this compound can undergo hydrolysis to yield 4,5,6-trichloropicolinic acid. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.

Transesterification can be achieved by reacting the methyl ester with another alcohol in the presence of an acid or base catalyst. This reaction is generally an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.

Table 2: Examples of Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Product |

| Basic Hydrolysis | NaOH (aq), Heat | Sodium 4,5,6-trichloropicolinate |

| Acidic Hydrolysis | H₂SO₄ (aq), Heat | 4,5,6-Trichloropicolinic acid |

| Transesterification | Ethanol, H⁺ or RO⁻ catalyst | Ethyl 4,5,6-trichloropicolinate |

The methyl ester can be converted to an amide by reaction with ammonia or a primary or secondary amine. This reaction, often referred to as aminolysis, typically requires heating or catalytic activation. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and eliminate methanol.

Reduction and Oxidation Pathways of this compound

While specific studies on the reduction and oxidation of this compound are not extensively documented, its reactivity can be inferred from the behavior of related compounds.

The methyl ester group can be reduced to a primary alcohol (2-(hydroxymethyl)-4,5,6-trichloropyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

The polychlorinated pyridine ring is relatively resistant to oxidation due to its electron-deficient nature. Strong oxidizing agents under harsh conditions would likely lead to degradation of the molecule. However, selective oxidation of the pyridine nitrogen to an N-oxide might be possible using specific reagents like peroxy acids, although the presence of multiple deactivating chlorine atoms would make this transformation challenging.

Dechlorination Processes

The removal of chlorine atoms from polychlorinated aromatic compounds, known as dechlorination, is a critical transformation for both synthetic purposes and environmental remediation. For compounds like this compound, these processes are typically reductive in nature.

Catalytic Hydrodechlorination (CHD): This method involves the use of a catalyst, typically a noble metal like palladium on a support (e.g., carbon), in the presence of a hydrogen source. researchgate.net The process catalytically replaces carbon-chlorine bonds with carbon-hydrogen bonds. The efficiency and selectivity of CHD can be influenced by various factors, including the catalyst type, solvent, temperature, and the presence of bases. researchgate.net The addition of an alkali is often used to neutralize the HCl formed during the reaction, which can help maintain catalyst activity. researchgate.net For polychlorinated compounds, dechlorination may proceed stepwise, yielding a mixture of less-chlorinated picolinates.

Microbial Reductive Dechlorination: Certain anaerobic microorganisms can use chlorinated compounds as electron acceptors in a process called organohalide respiration. researchgate.netresearchgate.net This biological process has been extensively studied for polychlorinated biphenyls (PCBs) and other pollutants. epa.govnih.gov Microorganisms from contaminated sediments have demonstrated the ability to remove chlorine atoms, primarily from meta and para positions on aromatic rings. epa.gov While specific studies on the microbial dechlorination of this compound are not detailed in the provided sources, the principles suggest that analogous biological pathways could potentially dechlorinate the trichloropicolinate structure under suitable anaerobic conditions. researchgate.netnih.gov The rate and extent of microbial dechlorination can be affected by the concentration of the contaminant and the presence of suitable electron donors. researchgate.netepa.gov

Oxidative Transformations of the Pyridine Ring

The pyridine ring is generally resistant to oxidation due to its electron-deficient character, a feature that is further intensified by the presence of three chlorine atoms in this compound. However, under forcing conditions, oxidative transformations can occur. While specific studies on the oxidative degradation of the pyridine ring of this compound are not prominent, general principles of pyridine chemistry suggest that oxidation would likely lead to the formation of N-oxides or ring-opened products. The degradation of related chlorinated aromatic compounds, such as chlorinated phenols, can be accelerated by processes like photo-oxidation in the presence of hydrogen peroxide. rsc.org Such advanced oxidation processes are designed to mineralize persistent organic pollutants but can be difficult to control for selective synthetic transformations.

Derivatization Strategies for Functional Group Interconversion

The functional groups of this compound—the methyl ester and the ring chlorines—are key sites for derivatization.

Formation of Amide, Acid, and Other Ester Derivatives

The methyl ester group at the C2 position is readily converted into other functional groups, providing a straightforward route to a variety of derivatives.

Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 4,5,6-trichloropicolinic acid. This acid is a versatile intermediate itself, notably being structurally related to the herbicide Picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid). nih.govnm.gov

Amide Formation: The resulting carboxylic acid can be coupled with a wide range of primary or secondary amines to form the corresponding amides. This transformation is typically facilitated by coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. nih.govresearchgate.net Alternatively, amides can sometimes be formed directly from the methyl ester via aminolysis with an amine, although this may require heat or catalytic conditions.

Transesterification: The methyl ester can be converted to other ester derivatives (e.g., ethyl, benzyl) through transesterification. This reaction involves treating the methyl ester with a different alcohol in the presence of an acid or base catalyst.

Below is a table summarizing these derivatization strategies.

Derivatization of the Ester Group| Starting Material | Reagents | Product Class | Example Product Name |

|---|---|---|---|

| This compound | NaOH(aq), then H₃O⁺ | Carboxylic Acid | 4,5,6-Trichloropicolinic acid |

| 4,5,6-Trichloropicolinic acid | R-NH₂, EDC, HOBt | Amide | N-alkyl-4,5,6-trichloropicolinamide |

| This compound | R-OH, H⁺ or RO⁻ | Ester | Ethyl 4,5,6-trichloropicolinate |

Functionalization via Ring Chlorine Substitution

The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the trichlorinated pyridine ring facilitates the attack of nucleophiles. The positions of the chlorines (C4, C5, and C6) are not electronically equivalent, which can lead to regioselectivity in substitution reactions.

Studies on analogous chlorinated pyridazinones show that halogens can be displaced by various nucleophiles, including alkoxides (e.g., methoxide) and phenoxides. clockss.org For this compound, reaction with a nucleophile like sodium methoxide could potentially substitute one or more chlorine atoms with methoxy (B1213986) groups. The C4 and C6 positions are generally more activated towards nucleophilic attack in pyridines than the C5 position. The specific outcome would depend on the reaction conditions and the nature of the nucleophile. This pathway allows for the introduction of a wide range of functional groups, including ethers, amines, and thioethers, by selecting the appropriate oxygen, nitrogen, or sulfur nucleophile.

Advanced Spectroscopic and Chromatographic Methodologies for Methyl 4,5,6 Trichloropicolinate Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of Methyl 4,5,6-trichloropicolinate is characterized by its simplicity, a direct consequence of the molecule's structure. The pyridine (B92270) ring contains only a single proton, which is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the electron-withdrawing effects of the three chlorine atoms and the methyl ester group. The methyl group of the ester will also produce a singlet, typically found in the upfield region of the spectrum.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, seven distinct signals are expected, corresponding to the six carbons of the pyridine ring and the ester group, and the single carbon of the methyl group. The chemical shifts of the ring carbons are significantly affected by the attached chlorine atoms, which generally cause a downfield shift. The carbonyl carbon of the ester group will appear at the most downfield position due to the strong deshielding effect of the double-bonded oxygen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.0-8.5 | - |

| -OCH₃ | 3.9-4.1 | 52-54 |

| C-2 | - | 162-165 |

| C-3 | - | 125-128 |

| C-4 | - | 148-152 |

| C-5 | - | 135-138 |

| C-6 | - | 150-154 |

| C=O | - | 168-172 |

Note: These are predicted values based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): While of limited use for this specific molecule due to the presence of only one isolated proton on the ring, a COSY experiment would confirm the absence of proton-proton coupling involving the aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu For this compound, the HSQC spectrum would show a cross-peak connecting the signal of the H-3 proton to the signal of the C-3 carbon, and another cross-peak linking the methyl protons to the methyl carbon. columbia.eduyoutube.com This provides a direct confirmation of these assignments.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. np-mrd.org This precision allows for the determination of the elemental composition of the parent ion, which serves as a powerful confirmation of the chemical formula. For this compound (C₇H₄Cl₃NO₂), the theoretical monoisotopic mass can be calculated with high precision, and a close match with the experimentally determined mass would provide strong evidence for the compound's identity.

Table 2: Theoretical Monoisotopic Mass for this compound

| Formula | Theoretical Monoisotopic Mass (m/z) |

| C₇H₄³⁵Cl₃NO₂ | 238.9307 |

Note: This value is for the most abundant isotopologue containing three ³⁵Cl atoms.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its identification. chemicalbook.com For this compound, the fragmentation is expected to be influenced by the ester group and the chlorine substituents. chemicalbook.comlibretexts.org

Common fragmentation pathways would likely include:

Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in a prominent acylium ion.

Loss of the entire methoxycarbonyl radical (•COOCH₃).

Sequential loss of chlorine atoms, which would be evident from the isotopic pattern of the fragment ions.

Cleavage of the pyridine ring itself under higher energy conditions.

The presence of three chlorine atoms will result in a characteristic isotopic cluster for the molecular ion and its chlorine-containing fragments, with the relative intensities of the M, M+2, M+4, and M+6 peaks determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M - •OCH₃]⁺ | Trichloropicolinoyl cation | 208 |

| [M - •COOCH₃]⁺ | Trichloropyridyl cation | 180 |

| [M - Cl]⁺ | Methyl dichloropicolinate cation | 204 |

Note: The m/z values are based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, and these vibrations are observed as absorption bands in the IR spectrum.

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its characteristic functional groups.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1720-1740 |

| C-O (Ester) | Stretch | 1200-1300 |

| C-Cl | Stretch | 600-800 |

| Aromatic C=C and C=N | Ring Stretch | 1400-1600 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Methyl) | Stretch | 2850-2960 |

The strong absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-O stretching vibration of the ester and the C-Cl stretching vibrations would also be prominent features of the spectrum. The pattern of absorptions in the aromatic region can provide further confirmation of the substitution pattern on the pyridine ring.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of this compound, enabling the separation of the main compound from impurities and starting materials. Both HPLC and GC are powerful tools utilized for this purpose.

The development of a robust HPLC method is essential for the routine analysis and quality control of this compound. Method development typically involves the optimization of several parameters to achieve adequate separation of the target compound from any potential impurities.

A typical Reverse-Phase HPLC (RP-HPLC) method, a common approach for organic molecules of this nature, would be developed and validated according to the International Council for Harmonisation (ICH) guidelines. Validation ensures the method is reliable for its intended purpose and includes tests for specificity, linearity, accuracy, precision, and robustness.

Method Development and Optimization: The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are critical. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of non-polar to moderately polar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The ratio of these solvents can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. UV detection is commonly employed for aromatic compounds like this compound.

Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the Relative Standard Deviation (RSD).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

While specific HPLC application notes for this compound are not widely published in public literature, the table below outlines typical parameters that would be established during method validation.

| Validation Parameter | Typical Acceptance Criteria | Finding for a Related Compound |

| Linearity (r²) | ≥ 0.999 | 0.9994 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.98% - 100.01% |

| Precision (% RSD) | ≤ 2.0% | Intraday: 0.06%, Interday: 0.10% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.61 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 9.78 µg/mL |

This interactive table presents typical validation data for a closely related picolinate (B1231196) compound, illustrating the expected performance of a validated HPLC method.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC is particularly useful for monitoring the reaction progress and quantifying the purity of the final product, as well as identifying any volatile impurities.

During the synthesis of picolinate esters, residual solvents and volatile by-products can be present in the final product. GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), provides the necessary sensitivity and selectivity for their detection and quantification. For instance, in a patented synthesis process, the purity of a related compound, propan-2-yl 4,5,6-trifluoropicolinate, was determined by GC analysis to be 96%. google.com

Typical GC Method Parameters: A standard GC method for this type of analysis would involve a capillary column with a suitable stationary phase, such as a DB-5 or DB-624, which are effective for separating a wide range of organic compounds. sigmaaldrich.com The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.

The table below outlines a hypothetical set of GC parameters for the analysis of this compound, based on common practices for similar compounds.

| GC Parameter | Typical Setting |

| Column | DB-5 (30m x 0.25mm ID, 0.25µm film) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injection Volume | 1 µL (split injection) |

This interactive table provides an example of typical Gas Chromatography (GC) parameters that could be employed for the analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for this compound is not available in the public domain as of the latest literature review, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on a related chlorinated aromatic compound.

| Crystallographic Parameter | Hypothetical Data for this compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 975 |

| Z (Molecules/unit cell) | 4 |

This interactive table presents hypothetical X-ray crystallographic data for this compound, based on data from structurally similar compounds.

Computational Chemistry and Theoretical Investigations of Methyl 4,5,6 Trichloropicolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometry, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational frequencies. researchgate.net For Methyl 4,5,6-trichloropicolinate, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would yield precise bond lengths, bond angles, and dihedral angles for its ground state structure. acs.org

These calculations would also produce a theoretical infrared (IR) spectrum. By comparing the calculated vibrational frequencies with experimental data, a detailed assignment of spectral bands to specific molecular motions (e.g., C=O stretching, C-Cl stretching, pyridine (B92270) ring vibrations) can be made, confirming the molecule's structure. acs.org Without specific studies on this molecule, a data table of these properties cannot be compiled.

Frontier Molecular Orbital (FMO) Theory and Electrophilicity/Nucleophilicity Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

A theoretical study would calculate the energies of the HOMO and LUMO and the distribution of these orbitals across the this compound structure. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. acs.org Analysis of the HOMO and LUMO locations would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. For example, one might predict the nitrogen atom and carbonyl oxygen to be nucleophilic centers, while the carbon atoms bonded to chlorine might be electrophilic sites.

Table 1: Illustrative Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, an ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, identifying them as key nucleophilic sites. Positive potential might be expected around the hydrogen atoms of the methyl group and potentially on the carbon atoms of the pyridine ring due to the strong electron-withdrawing effects of the chlorine atoms.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum mechanics is ideal for studying the static properties of single molecules, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. This approach provides insights into conformational changes and intermolecular interactions.

Solvent Effects on Reaction Pathways and Stereoselectivity

The choice of solvent can significantly influence reaction rates and outcomes. MD simulations can model how solvent molecules arrange themselves around a solute like this compound and how this solvation affects its conformational preferences and the energy barriers of reaction pathways. Such simulations could clarify why certain solvents might favor specific reaction products or stereoisomers, which is crucial for optimizing synthetic procedures.

Intermolecular Interactions and Aggregation Behavior

MD simulations can also be used to study how molecules of this compound interact with each other in a condensed phase. These simulations could predict whether the compound is likely to form aggregates or specific crystal packing arrangements. Understanding these intermolecular forces, such as dipole-dipole interactions or van der Waals forces, is essential for predicting physical properties like melting point, boiling point, and solubility.

Theoretical Studies on Structure-Activity Relationships (SAR) of Derivatives

Theoretical studies focusing on the structure-activity relationships (SAR) of derivatives of this compound provide a foundational understanding of how molecular structure influences physicochemical properties and potential interactions. These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and the formulation of ligand design principles, are instrumental in the rational design of novel compounds with tailored characteristics. By dissecting the contributions of various molecular features, researchers can predict the properties of new derivatives without the immediate need for synthesis and empirical testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and a particular property. In the context of this compound derivatives and related picolinic acid compounds, QSAR studies have been employed to understand how structural modifications influence their physicochemical behavior. These models are built upon the calculation of molecular descriptors, which are numerical representations of a molecule's structural, electronic, and steric properties.

The development of a robust QSAR model involves several key steps. Initially, a dataset of molecules with known properties is compiled. The three-dimensional structures of these molecules are then optimized using computational methods like density functional theory (DFT) to achieve stable conformations. affinisep.com Subsequently, a wide array of molecular descriptors is calculated for each molecule. Statistical techniques such as Multiple Linear Regression (MLR) are then utilized to generate a mathematical equation that links a selection of these descriptors to the property of interest. nih.gov

For derivatives related to picolinic acids, several types of molecular descriptors have been identified as significant in QSAR models. discoveryjournals.org These can be broadly categorized as:

Topological Descriptors: These describe the atomic connectivity within the molecule.

Electronic Descriptors: These relate to the distribution of electrons and include parameters like dipole moments and partial charges on atoms.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

3D-Descriptors: These descriptors, such as those from Comparative Molecular Field Analysis (CoMFA), characterize the three-dimensional shape and electrostatic potential of the molecule. nih.govmdpi.com

A study on a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives identified several 3D-descriptors as being particularly important in their QSAR models. discoveryjournals.org These included asphericity (ASP), the second component accessibility directional WHIM index weighted by atomic masses (E2m), and the maximum autocorrelation of a lag 2 weighted by atomic masses (R2m+). discoveryjournals.org The statistical quality of a QSAR model is assessed through various validation metrics, such as the coefficient of determination (R²), the adjusted R² (R²adj), and cross-validation coefficients, which indicate the model's predictive power. affinisep.com

Below is an interactive table summarizing key molecular descriptors that could be relevant for QSAR modeling of this compound derivatives, based on studies of analogous compounds.

| Descriptor Class | Specific Descriptor Example | Information Encoded | Potential Influence on Physicochemical Properties |

| Topological | Wiener Index | Branching and compactness of the molecular graph. | Can correlate with properties like boiling point and viscosity. |

| Electronic | Dipole Moment | The overall polarity of the molecule. | Affects solubility in polar solvents and intermolecular interactions. |

| Quantum-Chemical | HOMO-LUMO Gap | A measure of the molecule's chemical reactivity and stability. | Influences the molecule's susceptibility to chemical reactions. |

| 3D-Descriptors | Asphericity (ASP) | A measure of the deviation from a spherical shape. | Impacts how the molecule packs in a solid state and its interaction with surfaces. |

| 3D-Descriptors | WHIM Indices | Global molecular shape and size, weighted by atomic properties. | Provides a holistic description of the molecule's three-dimensional attributes. |

| 3D-Descriptors | CoMFA Steric Fields | The spatial arrangement and bulk of different parts of the molecule. | Determines steric hindrance and potential for specific spatial arrangements. |

| 3D-Descriptors | CoMFA Electrostatic Fields | The distribution of positive and negative electrostatic potential around the molecule. | Governs electrostatic interactions with other molecules or surfaces. |

Ligand Design Principles based on Molecular Descriptors (excluding biological targets)

One of the core principles in ligand design is the manipulation of steric and electronic properties. mdpi.com For instance, CoMFA contour maps, generated during 3D-QSAR studies, can provide a visual guide for structural modifications. mdpi.com These maps highlight regions around the molecule where bulky groups might be favorable or unfavorable, and where positive or negative electrostatic potentials could enhance desired interactions. mdpi.com

Key considerations in ligand design based on molecular descriptors include:

Lipophilicity and Solubility: The introduction or removal of polar functional groups or halogen atoms can significantly alter a molecule's octanol-water partition coefficient (logP), a measure of its lipophilicity. nih.gov This, in turn, affects its solubility in various media. For halogenated compounds like this compound, the number and position of chlorine atoms are critical determinants of lipophilicity. cambridge.orgnih.gov

Electronic Properties: The electronic nature of substituents can modulate the reactivity and interaction potential of the entire molecule. nih.gov Electron-withdrawing groups, such as the chlorine atoms on the pyridine ring of this compound, influence the electron density distribution across the aromatic system. Modifying these substituents or their positions can alter the molecule's electrostatic potential and its ability to participate in various types of intermolecular interactions. nih.gov

Hydrogen Bonding Capacity: The introduction of hydrogen bond donors or acceptors can significantly change a molecule's interaction profile. While this compound itself has limited hydrogen bonding capacity, derivatives could be designed with this property in mind.

The following table outlines some general principles for ligand design based on the modification of molecular descriptors, which could be applied to derivatives of this compound.

| Design Goal | Structural Modification Strategy | Relevant Molecular Descriptors to Monitor |

| Increase Polarity | Introduce hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. | Dipole Moment, Polar Surface Area (PSA) |

| Increase Lipophilicity | Introduce alkyl chains or additional halogen atoms. | logP, Number of non-polar atoms |

| Alter Molecular Shape | Introduce bulky groups (e.g., tert-butyl) or rigid ring systems. | Asphericity, Radius of Gyration |

| Modify Electronic Profile | Substitute with electron-donating or electron-withdrawing groups. | HOMO/LUMO energies, Electrostatic Potential |

| Introduce Specific Interactions | Add functional groups capable of hydrogen bonding or halogen bonding. | Number of H-bond donors/acceptors, Halogen bond propensity |

By systematically applying these principles, computational chemists can explore a vast chemical space of potential derivatives of this compound in silico, prioritizing those with the most promising physicochemical profiles for future synthesis and investigation.

Applications of Methyl 4,5,6 Trichloropicolinate in Chemical Synthesis and Specialized Materials

Role as a Key Intermediate in Agrochemical Synthesis

The most significant and well-documented application of methyl 4,5,6-trichloropicolinate is its role as a key intermediate in the synthesis of agrochemicals, particularly herbicides. Its trifunctionalized pyridine (B92270) structure provides a scaffold for the introduction of various functional groups to produce active herbicidal compounds.

Precursor to Picolinic Acid-Derived Herbicides (e.g., Picloram (B1677784) Derivatives)

This compound is a direct precursor to the potent and widely used picolinic acid family of herbicides, most notably picloram and its derivatives. achemblock.comgoogle.comacs.org Picloram, chemically known as 4-amino-3,5,6-trichloropicolinic acid, is a systemic herbicide effective against a wide range of broadleaf weeds. acs.org The synthesis of picloram often involves the amination of a tetrachlorinated picolinate (B1231196), a compound closely related to and sometimes synthesized from this compound. acs.org The process typically involves the displacement of a chlorine atom with an amino group.

Picolinic acid herbicides, including picloram, aminopyralid, and clopyralid, are known for their effectiveness in controlling broadleaf weeds in various agricultural and non-crop settings. researchgate.net The structural backbone provided by this compound is crucial for the herbicidal activity of these compounds. Recent research has focused on creating new picolinate herbicides by modifying the picloram structure, for which this compound can serve as a starting material. researchgate.net

| Herbicide Family | Key Examples | Precursor Relationship |

| Picolinic Acids | Picloram, Aminopyralid, Clopyralid | This compound serves as a key building block for the synthesis of these herbicides. |

Synthesis of Chiral and Functionalized Pyridine Derivatives

The reactivity of the chlorine atoms on the pyridine ring of this compound allows for its use in the synthesis of a variety of functionalized pyridine derivatives. While direct synthesis of chiral derivatives from this compound is not extensively documented in readily available literature, the principles of asymmetric synthesis on substituted pyridines suggest its potential. Chiral pyridine ligands are highly valuable in asymmetric catalysis. nih.govchemscene.comcolab.wsgoogle.com The synthesis of such ligands often involves the functionalization of a pyridine core, and a polychlorinated starting material like this compound offers multiple sites for modification.

The chlorine atoms can be selectively substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. This functionalization is a key step in creating complex pyridine-based molecules, including those with chiral centers. rsc.orgbldpharm.com For instance, the synthesis of C2-symmetric chiral polydentate ligands containing a pyridine ring has been achieved starting from picolinic acid, demonstrating a pathway that could potentially be adapted for derivatives of this compound. nih.gov

Contributions to Heterocyclic Chemistry Research

This compound is a valuable substrate in heterocyclic chemistry research. Its polysubstituted nature allows for the investigation of regioselective reactions and the development of new synthetic methodologies. For example, an efficient process for the preparation of this compound itself has been developed using iridium-catalyzed C–H borylation followed by copper-mediated chlorodeborylation, showcasing advanced synthetic techniques on the pyridine core.

The study of reactions on such polychlorinated pyridines contributes to a deeper understanding of the reactivity and properties of this important class of heterocycles. rsc.org These investigations can lead to the discovery of new reactions and the synthesis of novel heterocyclic compounds with potential applications in various fields.

Potential in Polymer and Advanced Materials Chemistry

While direct applications of this compound in polymer and advanced materials are not widely reported, its structural features suggest potential in this area. Pyridine-containing polymers are of interest for various applications, including as polymer electrolyte membranes in fuel cells and for their fluorescence properties.

The synthesis of such polymers often involves the polymerization of functionalized pyridine monomers. The reactivity of the chlorine atoms in this compound could be exploited to incorporate this unit into a polymer backbone or as a pendant group. For example, pyridine-based polybenzimidazoles have been synthesized from pyridine dicarboxylic acids for high-temperature polymer electrolyte membrane fuel cells. Derivatization of this compound could provide monomers for similar polymer systems. Furthermore, the introduction of pyridine units into polymers can impart specific properties, such as thermal stability and the ability to coordinate with metals.

Utilization in Fine Chemical Production and Pharmaceutical Intermediates

Substituted pyridines are prevalent structural motifs in pharmaceuticals and fine chemicals. bldpharm.com Picolinic acid and its derivatives, for instance, are used as intermediates for synthetic antibiotics and other drugs. The highly functionalized nature of this compound makes it a potential starting material for the synthesis of complex molecules in these industries.

Although specific examples of its direct use as a pharmaceutical intermediate are scarce in public literature, the general importance of polychlorinated pyridines as building blocks is well-established. The chlorine atoms can be replaced through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds and build molecular complexity. This versatility makes compounds like this compound valuable for the synthesis of specialty chemicals and as potential intermediates in the discovery and manufacturing of new pharmaceutical agents. google.com For example, substituted pyridine derivatives have been identified as inhibitors for enzymes like HIF-1alpha prolyl hydroxylase. The synthesis of such complex molecules often relies on versatile building blocks where functionalization can be precisely controlled.

Environmental Fate and Mechanistic Degradation Pathways of Methyl 4,5,6 Trichloropicolinate

Hydrolytic Degradation in Aquatic Environments

Hydrolysis is a key abiotic degradation process for many ester-containing pesticides in water. This chemical reaction involves the cleavage of the ester bond, a process significantly influenced by the pH of the surrounding water.

The hydrolysis of methyl esters of carboxylic acids, such as Methyl 4,5,6-trichloropicolinate, is typically catalyzed by both acids and bases. The rate of this degradation is generally pH-dependent, with hydrolysis being slow in neutral conditions (pH 7) and significantly faster in alkaline (high pH) and, to a lesser extent, acidic (low pH) conditions. For instance, studies on other ester-containing herbicides have demonstrated that the rate of hydrolysis increases with increasing pH. unito.it

The primary product of the hydrolysis of this compound is expected to be its corresponding carboxylic acid, 4,5,6-trichloropicolinic acid, and methanol (B129727). This transformation is a critical first step in the environmental breakdown of the molecule, as the resulting carboxylic acid may have different mobility, toxicity, and susceptibility to further degradation compared to the parent ester. The butoxyethyl ester of triclopyr (B129103), a related herbicide, rapidly hydrolyzes to triclopyr acid in water, with a half-life of less than a day. researchgate.net

Table 1: General Hydrolysis Kinetics of Related Herbicides

| Herbicide Class | pH Condition | General Half-Life | Reference |

|---|---|---|---|

| Imidazolinone Herbicides | pH 9 | Slow hydrolysis occurs | vt.edu |

| Triclopyr Butoxyethyl Ester | Natural Water (pH 6.7) | 0.5 days | researchgate.net |

This table provides illustrative data for related compounds to demonstrate the principles of pH-dependent hydrolysis.

Following the initial hydrolysis to 4,5,6-trichloropicolinic acid, this primary metabolite is considered relatively stable in the absence of microbial or photochemical influence. Further abiotic degradation of the chlorinated pyridine (B92270) ring itself through hydrolysis is a much slower process. Therefore, 4,5,6-trichloropicolinic acid is likely to be the principal stable metabolite of this compound in aquatic environments under conditions where hydrolysis is the dominant degradation pathway.

Biodegradation by Microbial Consortia

Microbial degradation is a fundamental process for the breakdown of organic contaminants in soil and water. The structure of this compound, a chlorinated aromatic compound, suggests that it would be susceptible to microbial attack, although its persistence can be influenced by the degree of chlorination.

While specific microorganisms capable of degrading this compound have not been documented, studies on other picolinic acid derivatives and chlorinated compounds provide insight into the types of microbes that could be involved. Bacteria from the genera Rhodococcus, Achromobacter, and Alcaligenes have been shown to degrade picolinic acid. alt2tox.orgeaglelake1.orgnih.gov For chlorinated aromatics, genera such as Sphingomonas and Pseudomonas are known to play a role in their degradation. epa.gov

The enzymes responsible for initiating the degradation of such compounds are typically oxygenases and dehalogenases. For picolinic acid, a picolinic acid hydroxylase has been identified that introduces a hydroxyl group onto the pyridine ring. alt2tox.orgmdpi.com In the degradation of chlorinated compounds, reductive dehalogenases are crucial for removing chlorine atoms under anaerobic conditions, while mono- or dioxygenases often initiate the breakdown in aerobic environments. acs.orgnih.gov

The biodegradation of this compound would likely begin with the hydrolysis of the methyl ester group to form 4,5,6-trichloropicolinic acid, a reaction that can be mediated by microbial esterases. Following this, the degradation of the chlorinated pyridine ring would proceed.

A plausible aerobic metabolic pathway, based on the degradation of similar compounds, would involve the following steps:

Hydroxylation: An initial attack on the aromatic ring by a monooxygenase or dioxygenase, leading to the replacement of a chlorine atom with a hydroxyl group. This step is crucial for destabilizing the aromatic ring.

Dehalogenation: The removal of chlorine atoms from the ring, which can occur either before or after ring cleavage.

Ring Cleavage: The opening of the pyridine ring by dioxygenases, resulting in the formation of aliphatic intermediates.

Further Metabolism: The resulting intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, leading to their complete mineralization to carbon dioxide, water, and chloride ions.

For example, the degradation of 5-chloro-2-picolinic acid by Achromobacter sp. f1 was found to initiate with the formation of 6-hydroxy-5-chloro-2-picolinic acid. eaglelake1.org Similarly, the degradation of picolinic acid by Alcaligenes faecalis JQ135 proceeds through hydroxylation to 6-hydroxypicolinic acid, followed by further hydroxylation, decarboxylation, and ring cleavage. nih.gov

Table 2: Key Intermediates in the Biodegradation of Picolinic Acid Derivatives

| Parent Compound | Degrading Microorganism | Key Intermediate(s) | Reference |

|---|---|---|---|

| Picolinic Acid | Rhodococcus sp. PA18 | 6-Hydroxypicolinic acid | alt2tox.orgmdpi.com |

| Picolinic Acid | Alcaligenes faecalis JQ135 | 6-Hydroxypicolinic acid, 3,6-Dihydroxypicolinic acid, 2,5-Dihydroxypyridine | nih.gov |

This table illustrates the initial steps in the biodegradation of related picolinic acid compounds.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For many herbicides, this is a significant pathway of environmental dissipation, especially in clear surface waters or on soil surfaces.

The photodegradation of chlorinated pyridine herbicides like those in the picolinic acid family generally proceeds through mechanisms such as photohydrolysis and reductive dehalogenation. nih.gov Studies on the herbicide Lontrel (3,6-dichloropicolinic acid) showed that UV irradiation leads to its degradation, although not necessarily to complete mineralization. researchgate.net The process can result in the formation of a variety of photoproducts.

For this compound, it is anticipated that sunlight would induce the cleavage of the carbon-chlorine bonds, leading to stepwise dechlorination. Photohydrolysis, the replacement of a chlorine atom with a hydroxyl group, is also a likely transformation pathway. The rate and extent of photodegradation would be influenced by factors such as water clarity, depth, and the presence of natural photosensitizers like humic acids, which can sometimes accelerate or inhibit the process. vt.edu The ester group itself might also be susceptible to photolytic cleavage.

Sorption and Leaching Characteristics in Soil Matrices

The adsorption and desorption of picolinic acid herbicides, such as picloram (B1677784), are significantly influenced by soil composition. The retention of these herbicides in soil is directly related to the organic matter content, while their mobility is inversely related to it. erams.cominvasiveplantswesternusa.org Studies on picloram have shown that its adsorption to soil particles is generally weak, which contributes to its mobility. casscountymn.gov

The distribution coefficients (Kd), which indicate the extent of adsorption, are comparable to the Freundlich constants (k) for these types of herbicides. cambridge.org These values are significantly correlated with the soil's organic matter content and, to a lesser extent, with soil pH. cambridge.org Conversely, there is often no correlation with the clay content of the soil. cambridge.org The persistence of picloram in soil can be considerable, with a half-life ranging from 30 to 513 days, depending on environmental conditions and the rate of application. casscountymn.gov

Table 1: Factors Influencing the Sorption of Picolinic Acid Herbicides in Soil

| Soil Parameter | Influence on Adsorption |

| Organic Matter | Direct positive correlation; higher organic matter leads to greater adsorption. erams.cominvasiveplantswesternusa.org |

| Soil pH | Moderate influence; adsorption can be pH-dependent. cambridge.org |

| Clay Content | Generally not correlated with adsorption. cambridge.org |

The mobility of picolinic acid herbicides in soil is a key factor in their potential to leach into groundwater. Due to its high water solubility and weak adsorption to soil particles, picloram is recognized as having a high potential for leaching, which can lead to groundwater contamination. casscountymn.gov

Studies using soil columns have demonstrated the mobility of picloram in various soil types. The general order of decreasing mobility is often observed as follows: sandy loam > loam > heavy clay > loam with higher organic matter. cambridge.org This highlights the inverse relationship between adsorption and mobility. cambridge.org The downward movement of picloram in soil profiles is generally limited, with the compound tending to concentrate in the upper soil layers. However, in soils with low organic matter content, there is a greater potential for downward movement. cambridge.org

The potential for groundwater contamination by picolinic acid herbicides can be assessed using models that incorporate the compound's sorption characteristics (like the organic carbon-water (B12546825) partition coefficient, Koc) and its persistence in the soil (half-life, t1/2).

Table 2: Relative Mobility of Picolinic Acid Herbicides in Different Soil Types

| Soil Type | Relative Mobility |

| Sandy Loam | High cambridge.org |

| Loam | Moderate cambridge.org |

| Heavy Clay | Low to Moderate cambridge.org |

| High Organic Matter Loam | Low cambridge.org |

Future Research Directions and Emerging Opportunities for Methyl 4,5,6 Trichloropicolinate

Development of Novel and Highly Efficient Synthetic Protocols

The synthesis of polysubstituted pyridines like Methyl 4,5,6-trichloropicolinate can be challenging, often requiring multi-step processes with issues of regioselectivity and yield. A significant advancement has been the development of a process utilizing iridium-catalyzed C-H borylation followed by a copper(II) chloride-mediated chlorodeborylation. colab.ws This method starts from the more readily available Methyl 5,6-dichloropicolinate.

The direct chlorination of Methyl 5,6-dichloropicolinate to achieve the desired 4-chloro substitution is problematic due to poor reactivity and lack of regioselectivity. colab.ws The innovative borylation/chlorodeborylation sequence circumvents these issues. The process demonstrates high efficiency with exceptionally low loadings of the iridium precatalyst, [Ir(OMe)cod]₂, and achieves outstanding regioselectivity of over 150:1. colab.ws

Future research in this area should focus on further optimizing such protocols. Investigations could explore alternative, more sustainable, and cost-effective catalysts for both the borylation and chlorodeborylation steps. The development of one-pot procedures that combine these steps without the need for intermediate isolation would represent a significant leap in efficiency. Furthermore, exploring flow chemistry applications for this synthesis could offer enhanced control over reaction parameters, leading to higher yields and purity.

Table 1: Key Aspects of a Novel Synthetic Protocol for this compound

| Feature | Description | Reference |

| Starting Material | Methyl 5,6-dichloropicolinate | colab.ws |

| Key Reactions | Iridium-catalyzed C-H borylation; Copper(II) chloride-mediated chlorodeborylation | colab.ws |

| Catalyst | [Ir(OMe)cod]₂ precatalyst for borylation | colab.ws |

| Regioselectivity | >150:1 for the desired 4-substituted product | colab.ws |

| Advantages | Overcomes poor reactivity and lack of regioselectivity in direct chlorination. | colab.ws |

Exploration of Unconventional Reactivity and Catalysis

The highly functionalized nature of this compound, with its ester group and multiple chlorine substituents on the pyridine (B92270) ring, suggests a rich and largely unexplored reactive landscape. Future research should delve into the unconventional reactivity of this molecule, which could lead to novel catalytic applications.

The pyridine nitrogen and the chlorine atoms can significantly influence the electronic properties and, consequently, the reactivity of the molecule. nih.govrsc.org Studies on related pyridinophane complexes have shown that modifications to the pyridine ring can regulate the electronic properties of a coordinated metal center, thereby tuning its catalytic activity. nih.govrsc.org This suggests that this compound could serve as a ligand for various transition metals, with the trichloro-substitution providing a unique electronic and steric environment. The resulting metal complexes could be screened for catalytic activity in a range of organic transformations.

Furthermore, the picolinate (B1231196) moiety itself can be involved in catalysis. For instance, picolinamide (B142947) has been used as a traceless directing group in cobalt-catalyzed C-H bond activation reactions. researchgate.net Research could explore if the methyl ester of 4,5,6-trichloropicolinic acid can be similarly employed or if the chlorine substituents would interfere with or modify this reactivity. The development of functionalized micellar systems incorporating picolinate derivatives for catalytic hydrolysis reactions also points to potential applications in biomimetic catalysis.

Integration of Advanced Analytical Techniques for Real-time Monitoring

The synthesis and reactions of this compound would benefit greatly from the integration of advanced analytical techniques for real-time monitoring. Such techniques can provide invaluable insights into reaction kinetics, intermediate formation, and byproduct generation, facilitating rapid optimization of reaction conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. libretexts.orgorganicchemistrydata.org For a compound like this compound, detailed 1H and 13C NMR studies would be essential for its characterization. ucl.ac.uk Advanced NMR techniques, such as those that allow for the analysis of complex mixtures and the monitoring of reaction progress in real-time (e.g., stopped-flow NMR), could be employed to study its synthesis and subsequent transformations. uvic.ca The use of X-nuclei NMR could also be relevant for studying interactions with other elements if the compound is used as a ligand. oxinst.com

Mass spectrometry (MS) is another critical analytical technique. nih.gov High-resolution mass spectrometry would be used to confirm the elemental composition of the molecule. Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time reaction monitoring, allowing for the detection of transient intermediates in the catalytic cycle. uvic.ca Gas chromatography-mass spectrometry (GC-MS) would be a standard method for analyzing the purity of the compound and for identifying and quantifying it in complex mixtures. nist.govnih.gov

Table 2: Advanced Analytical Techniques for the Study of this compound

| Technique | Application | Reference |

| NMR Spectroscopy | Structural elucidation, real-time reaction monitoring, purity assessment. | libretexts.orgorganicchemistrydata.orguvic.ca |

| Mass Spectrometry | Molecular weight determination, elemental composition, detection of intermediates, quantification. | uvic.canih.gov |

| GC-MS | Separation and identification in complex mixtures, purity analysis. | nist.govnih.gov |

Predictive Modeling for Environmental Behavior and Transformations

Given that many chlorinated pyridine derivatives have applications as herbicides and pesticides, understanding the potential environmental fate and transformation of this compound is of paramount importance. epa.gov Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful and cost-effective approach to assess its environmental behavior without extensive experimental testing. nih.govnih.gov

QSAR models can be developed to predict various properties, including soil sorption, biodegradability, and potential toxicity to different organisms. nih.govresearchgate.net By comparing the structural features of this compound with a database of compounds with known environmental properties, it is possible to estimate its persistence, potential for bioaccumulation, and mobility in the environment. nih.govnih.gov

Future research should focus on developing specific QSAR models for polychlorinated picolinates. These models would need to account for the influence of the number and position of chlorine atoms, as well as the methyl ester group, on the compound's environmental behavior. Such predictive models are invaluable for early-stage risk assessment and for guiding the design of more environmentally benign analogues. researchgate.net Furthermore, modeling its potential transformation pathways, such as photodegradation or microbial degradation, would provide a more complete picture of its environmental impact. nih.govnih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying Methyl 4,5,6-trichloropicolinate in complex matrices?

Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are commonly used. For HPLC, reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30 v/v) achieve baseline separation of chlorinated picolinates. GC-MS requires derivatization (e.g., silylation) to enhance volatility. Method validation should include linearity (R² > 0.995), LOD/LOQ (e.g., 0.1–1.0 µg/mL), and recovery rates (85–115%) in spiked samples .

Q. How can regioselective synthesis of this compound be optimized?

Methodological Answer : Chlorination of methyl picolinate using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled temperature (60–80°C) yields the desired isomer. Regioselectivity is influenced by electron-withdrawing groups; for example, steric hindrance at the 3-position directs chlorination to the 4,5,6-positions. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate 8:2) ensures minimal byproduct formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Avoid methanol co-solvents due to flammability (flash point ~12°C). Waste disposal should follow halogenated organic compound guidelines (e.g., incineration with scrubbers). Monitor air quality for chlorinated volatile organic compounds (VOCs) using OSHA-recommended detectors .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the degradation kinetics of this compound in aqueous environments?

Methodological Answer : Conduct pseudo-first-order kinetic studies in buffered solutions (pH 3–9) at 25–50°C. Hydrolytic degradation rates increase in polar aprotic solvents (e.g., DMSO) due to enhanced nucleophilic attack. Use LC-MS to identify degradation products (e.g., trichloropicolinic acid). Data analysis via Arrhenius plots reveals activation energy (Eₐ) and half-life (t₁/₂), critical for environmental risk assessments .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic aromatic substitution (NAS) reactions involving this compound?

Methodological Answer : Contradictions arise from competing pathways: (1) direct NAS at the 4-position (favored by electron-deficient rings) vs. (2) ring-opening via Meisenheimer complexes. Computational modeling (DFT at B3LYP/6-31G*) clarifies transition states. Experimental validation using kinetic isotope effects (KIEs) or substituent Hammett plots resolves ambiguities .

Q. How can cross-coupling strategies (e.g., Suzuki-Miyaura) be adapted to functionalize this compound without dechlorination?

Methodological Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in anhydrous THF at 60°C. Additives like silver oxide (Ag₂O) prevent β-hydride elimination. Monitor reaction progress via ¹H NMR (disappearance of Cl signals at δ 7.8–8.2 ppm). Post-functionalization applications in agrochemical intermediates demonstrate >80% yield .

Q. What statistical approaches resolve batch-to-batch variability in spectroscopic data for this compound?

Methodological Answer : Principal component analysis (PCA) of FTIR or ¹³C NMR spectra identifies outlier batches. For reproducibility, standardize synthesis conditions (e.g., reflux time ±5%) and use internal standards (e.g., deuterated chloroform for NMR). Multi-variate regression models correlate impurity profiles (e.g., dichlorinated byproducts) with process parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.